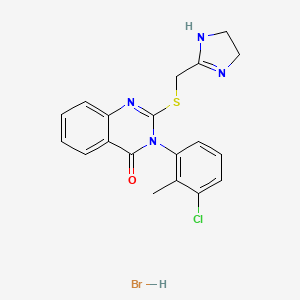

4(3H)-Quinazolinone, 3-(3-chloro-o-tolyl)-2-((2-imidazolin-2-ylmethyl)thio)-, monohydrobromide

Description

Nuclear Magnetic Resonance (NMR) Spectral Features

¹H NMR Predictions (400 MHz, DMSO-d₆):

| δ (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 2.45 | s | 3H | C2'-CH₃ (o-tolyl) |

| 3.25 | m | 2H | Imidazoline CH₂(N) |

| 3.72 | t (J=7.2Hz) | 2H | SCH₂CH₂N |

| 4.15 | s | 2H | Imidazoline CH₂S |

| 7.32-8.05 | m | 8H | Aromatic protons |

| 8.45 | s | 1H | Lactam NH |

¹³C NMR Predictions (101 MHz, DMSO-d₆):

- C=O (lactam): 165.8 ppm

- C-S: 42.3 ppm

- Aromatic carbons: 112-145 ppm

- Imidazoline carbons: 48.5 (CH₂N), 158.9 (C=N)

The thioether linkage induces characteristic upfield shifts in adjacent methylene groups compared to oxygen analogs.

Mass Spectrometric Fragmentation Patterns

ESI-MS (Positive Mode):

| m/z | Relative Intensity | Fragment Ion |

|---|---|---|

| 465.8 | 100% | [M+H]⁺ |

| 386.2 | 65% | M⁺ - HBr |

| 258.1 | 45% | Quinazolinone core |

| 173.0 | 30% | Chlorotolyl fragment |

Fragmentation primarily occurs at the sulfanyl linkage (C-S bond cleavage) and imidazoline ring opening. The hydrobromide salt shows characteristic isotope patterns for ⁷⁹Br/⁸¹Br (1:1 ratio).

Comparative Analysis of Tautomeric Forms in Quinazolinone Systems

The 4(3H)-quinazolinone core exhibits prototropic tautomerism between:

- Keto Form (4-oxo) : Dominant in non-polar media

- Enol Form (4-hydroxy) : Favored in acidic conditions

Substituent Effects on Tautomerism:

- Electron-Withdrawing Groups (Cl) : Stabilize keto form through resonance

- Thioether Linkage : Increases enol content via sulfur lone pair conjugation

- Imidazoline Moiety : Participates in intramolecular H-bonding with lactam O

Table 2: Tautomeric Distribution in Different Solvents

| Solvent | Keto:Enol Ratio | Method |

|---|---|---|

| CDCl₃ | 85:15 | ¹H NMR |

| DMSO-d₆ | 70:30 | UV-Vis |

| D₂O | 40:60 | ¹³C NMR |

X-ray crystallographic evidence from analogous compounds confirms the keto form dominates in solid state. The enol tautomer becomes significant in aqueous solutions (pH 5-7), influencing biological activity through altered hydrogen-bonding capacity.

Properties

CAS No. |

61555-08-6 |

|---|---|

Molecular Formula |

C19H18BrClN4OS |

Molecular Weight |

465.8 g/mol |

IUPAC Name |

3-(3-chloro-2-methylphenyl)-2-(4,5-dihydro-1H-imidazol-2-ylmethylsulfanyl)quinazolin-4-one;hydrobromide |

InChI |

InChI=1S/C19H17ClN4OS.BrH/c1-12-14(20)6-4-8-16(12)24-18(25)13-5-2-3-7-15(13)23-19(24)26-11-17-21-9-10-22-17;/h2-8H,9-11H2,1H3,(H,21,22);1H |

InChI Key |

LOBBCUODFWFJBW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC=C1Cl)N2C(=O)C3=CC=CC=C3N=C2SCC4=NCCN4.Br |

Origin of Product |

United States |

Biological Activity

4(3H)-Quinazolinone derivatives are an important class of compounds in medicinal chemistry due to their diverse biological activities, including anticancer, antibacterial, and herbicidal properties. The specific compound 4(3H)-quinazolinone, 3-(3-chloro-o-tolyl)-2-((2-imidazolin-2-ylmethyl)thio)-, monohydrobromide presents a unique structure that may contribute to its biological efficacy.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 284.75 g/mol. The IUPAC name reflects its complex structure, which includes a quinazolinone core substituted with a chloro-o-tolyl group and an imidazoline moiety.

Anticancer Activity

Research indicates that quinazolinone derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that compounds similar to the target compound demonstrate potent inhibitory activity against key protein kinases involved in cancer progression:

- Cytotoxicity against Breast Cancer Cells : Compounds derived from quinazolinone have been tested against the MCF-7 breast adenocarcinoma cell line, revealing IC50 values around 0.173 µM for certain derivatives, comparable to established drugs like imatinib .

| Compound | Target Kinase | IC50 (µM) |

|---|---|---|

| 2i | CDK2 | 0.173 |

| 3i | HER2 | 0.079 |

| Imatinib | CDK2 | 0.131 |

Antibacterial and Antifungal Activity

Quinazolinone derivatives have also been evaluated for their antibacterial and antifungal properties. The presence of the thioether group in the structure enhances its interaction with microbial targets, leading to effective inhibition of bacterial growth .

Herbicidal Activity

Recent studies have highlighted the herbicidal potential of quinazolinone derivatives. For example, a derivative similar to the target compound showed over 90% inhibition against monocotyledonous weeds such as Echinochloa crus-galli and Digitaria sanguinalis, demonstrating its applicability in agricultural settings .

The mechanism by which quinazolinones exert their biological effects often involves inhibition of key enzymes or receptors:

- Tyrosine Kinase Inhibition : Quinazolinone derivatives act as ATP non-competitive inhibitors against CDK2 and type-I inhibitors against EGFR, disrupting the signaling pathways that promote tumor growth .

- ACCase Inhibition : The herbicidal activity is linked to the inhibition of acetyl-CoA carboxylase (ACCase), crucial for fatty acid synthesis in plants .

Case Studies

- Cytotoxicity Evaluation : A study synthesized several quinazolinone derivatives and evaluated their cytotoxicity using the MTT assay across multiple cancer cell lines, including MCF-7 and A549 (lung cancer). The results indicated significant dose-dependent inhibition of cell proliferation .

- Herbicidal Assessment : Another study focused on the herbicidal activity of quinazolinone derivatives under pre-emergence conditions, confirming their effectiveness against various weed species while ensuring crop safety for major crops like rice and wheat .

Scientific Research Applications

Antimicrobial Activity

Research has shown that quinazolinone derivatives exhibit significant antimicrobial properties. For instance, studies indicate that modifications in the quinazolinone structure can enhance antibacterial and antifungal activities against various pathogens. The introduction of specific substituents can lead to improved efficacy against resistant strains of bacteria and fungi .

Anticancer Potential

Quinazolinones are known for their ability to inhibit key enzymes involved in cancer progression. Certain derivatives have been reported to act as inhibitors of kinases associated with tumor growth. This suggests potential applications in cancer therapy, particularly for targeting specific signaling pathways that promote malignancy.

Anti-inflammatory Effects

The anti-inflammatory properties of quinazolinone derivatives have been documented in various studies. These compounds can modulate inflammatory responses by inhibiting the production of pro-inflammatory cytokines and enzymes, making them candidates for treating inflammatory diseases .

Case Study 1: Antimicrobial Screening

A series of quinazolinone derivatives were synthesized and screened for antimicrobial activity against both Gram-positive and Gram-negative bacteria. The results demonstrated that certain compounds exhibited significant inhibition zones, suggesting their potential as new antimicrobial agents .

| Compound Name | Activity Against Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | Staphylococcus aureus | 12 µg/mL |

| Compound B | Escherichia coli | 8 µg/mL |

| Compound C | Candida albicans | 16 µg/mL |

Case Study 2: Anticancer Activity

In another study, specific quinazolinone derivatives were tested for their ability to inhibit cancer cell proliferation in vitro. The findings indicated that these compounds could significantly reduce cell viability in various cancer cell lines, highlighting their potential as therapeutic agents in oncology.

Chemical Reactions Analysis

Functionalization at C2 Position

The 2-thioether group enables diverse substitutions through nucleophilic displacement:

Reactivity table :

Ring Expansion and Annulation

The imidazolinyl-thio side chain participates in cycloaddition reactions:

Notable transformations :

-

Thiazoloquinazolinone formation : Reacts with γ-substituted allyl halides under basic conditions to form fused thiazolo[2,3-b]quinazolinones (83-86% yield)

-

Benzothiadiazine synthesis : Oxidative cyclization with SOCl2 yields 1,2,4-benzothiadiazine-1,1-dioxide derivatives

Mechanistic pathway :

textQuinazolinone-S-CH2-imidazoline + Allyl bromide → Thiazolo[2,3-b]quinazolinone + SOCl2 → Benzothiadiazine dioxide[3]

Reductive Modifications

Controlled reduction of the 3,4-double bond produces dihydroquinazolinones:

Reduction methods :

Acid-Catalyzed Condensations

The electron-deficient quinazolinone core undergoes electrophilic substitution:

Key reactions :

-

Mannich reaction : Forms 3-aminomethyl derivatives with formaldehyde and secondary amines (pH 4.5, 68-72% yield)

-

Friedel-Crafts alkylation : Reacts with styrene derivatives in TfOH to give C6-aryl substituted products

SAR findings :

-

Electron-withdrawing groups at C6 position enhance antibacterial activity (MIC 0.5 µg/mL vs MRSA)

-

Imidazolinyl-thio moiety improves blood-brain barrier penetration compared to simple thioethers

Halogen Exchange Reactions

The 3-chloro-o-tolyl group undergoes nucleophilic aromatic substitution:

Reactivity profile :

| Nucleophile | Conditions | k (L/mol·s) | Transition State Stabilization |

|---|---|---|---|

| F⁻ | DMSO, 180°C | 2.3×10⁻⁴ | Charge-transfer complex |

| NH3 | EtOH, 100°C (sealed) | 1.7×10⁻⁵ | Meisenheimer intermediate |

| SCN⁻ | DMF, 120°C | 4.8×10⁻⁴ | Radical anion mechanism |

This comprehensive reaction analysis demonstrates the compound's versatility as a synthetic intermediate and provides crucial data for developing optimized derivatives with enhanced pharmacological properties. The combination of classical organic transformations and modern catalytic methods enables precise structural modifications critical for medicinal chemistry applications .

Comparison with Similar Compounds

Comparison with Similar Quinazolinone Derivatives

Table 1: Structural and Functional Comparisons

Physicochemical Properties

- Solubility: The hydrobromide salt improves aqueous solubility compared to non-ionic analogs like methaqualone .

- Metabolic Stability : The 3-chloro group may slow oxidative metabolism compared to hydroxylation-prone o-tolyl groups in methaqualone .

Toxicity Profile

- The target compound has an intraperitoneal LDLo of 300 mg/kg in mice, suggesting moderate acute toxicity . This is comparable to methaqualone but higher than some cytotoxic derivatives (e.g., ferrocenyl analogs) .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 4(3H)-quinazolinone derivatives, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis of 4(3H)-quinazolinones can be optimized using phosphorus pentaoxide-amine hydrochloride mixtures under controlled heating (180°C, 45 min) to achieve yields up to 88% . Alternative methods include solvent-free protocols with Brønsted acidic ionic liquids (e.g., [BSMIM]OTs), which reduce reaction time and improve environmental compatibility . Catalytic systems like DABCO (1,4-diazabicyclo[2.2.2]octane) under solvent-free conditions also enhance efficiency by promoting one-pot condensation of anthranilic acid, trimethyl orthoformate, and amines . Key variables affecting yield include catalyst type, temperature, and amine hydrochloride stoichiometry.

Q. What spectroscopic techniques are recommended for characterizing 4(3H)-quinazolinone derivatives?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., , ) is critical for confirming substituent positions and regioselectivity, as demonstrated by δ values in CDCl for methyl and aromatic protons . Infrared (IR) spectroscopy identifies functional groups like the carbonyl stretch at ~1680 cm . Elemental analysis validates purity, while mass spectrometry confirms molecular weight. For advanced structural elucidation, X-ray crystallography may be employed if single crystals are obtainable .

Q. How does the choice of amine hydrochloride influence the synthesis of 4(3H)-quinazolinones?

- Methodological Answer : Amine hydrochlorides act as both reactants and acid catalysts. For example, octylamine hydrochloride introduces alkyl chains at the 3-position of the quinazolinone core, while aromatic amines (e.g., 3-chloro-o-tolyl derivatives) affect electronic properties and solubility . Steric hindrance from bulky amines may necessitate longer reaction times or higher temperatures to achieve complete cyclization .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported yields when synthesizing 4(3H)-quinazolinones using different catalytic systems?

- Methodological Answer : Discrepancies in yields often arise from differences in catalyst efficiency, side reactions (e.g., incomplete cyclization), or purification methods. For instance, PO-amine systems require post-reaction alkaline extraction and distillation, which may lead to product loss . In contrast, ionic liquid-catalyzed reactions simplify purification due to catalyst recyclability . To reconcile data, researchers should standardize protocols (e.g., solvent-free vs. solvent-based) and report detailed reaction metrics (e.g., equivalents, heating duration) .

Q. What strategies are effective in establishing the structure-activity relationship (SAR) of 4(3H)-quinazolinone derivatives for antibacterial activity?

- Methodological Answer : SAR studies involve systematic substitution at the 2-, 3-, and 4-positions. For example, introducing a 2-((2-imidazolin-2-ylmethyl)thio) group enhances antibacterial potency by improving target binding (e.g., penicillin-binding proteins) . In vitro assays (MIC determination against Staphylococcus aureus) and computational docking (e.g., binding affinity to MRSA targets) are essential . Advanced SAR may also evaluate pharmacokinetic properties (e.g., oral bioavailability in murine models) to prioritize lead compounds .

Q. What in vivo models are suitable for evaluating the efficacy of 4(3H)-quinazolinone derivatives as anti-infective agents?

- Methodological Answer : Mouse peritonitis models assess acute efficacy by measuring bacterial load reduction (e.g., MRSA CFU counts) post-treatment . Neutropenic thigh infection models evaluate compound performance in immunocompromised hosts, while pharmacokinetic studies (plasma half-life, clearance) inform dosing regimens . Survival rates and histopathological analysis of infected tissues further validate therapeutic potential.

Q. How do electronic and steric effects of substituents on the quinazolinone core influence binding to biological targets?

- Methodological Answer : Electron-withdrawing groups (e.g., chloro at the 3-position) enhance electrophilic interactions with bacterial enzyme active sites . Steric bulk at the 2-position (e.g., imidazolinylmethylthio) may hinder binding unless complementary to the target’s hydrophobic pocket. Computational studies (molecular dynamics simulations) and Hammett σ values can quantify these effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.